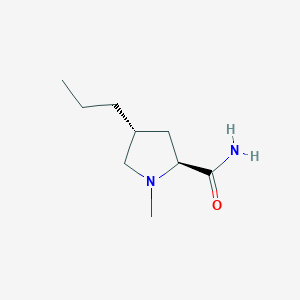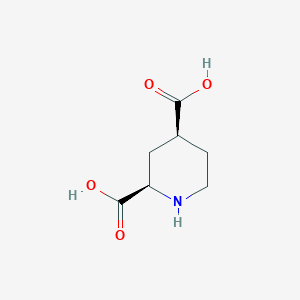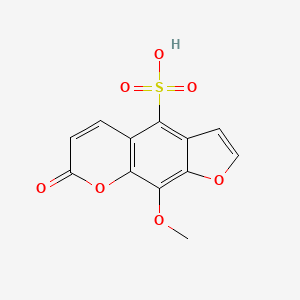
9-Methoxy-7-oxo-7H-furo(3,2-g)chromene-4-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Methoxy-7-oxo-7H-furo[3,2-g]chromene-4-sulfonic acid is a complex organic compound with the molecular formula C12H8O7S and a molecular weight of 296.253 g/mol . This compound is characterized by its unique furochromene structure, which includes a methoxy group, a sulfonic acid group, and a ketone functional group. It is known for its diverse applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methoxy-7-oxo-7H-furo[3,2-g]chromene-4-sulfonic acid typically involves the reaction of 8-methoxypsoralen with sulfur trioxide or chlorosulfonic acid . The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the proper formation of the sulfonic acid group.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation processes, where 8-methoxypsoralen is treated with sulfur trioxide in the presence of a solvent such as dichloromethane . The reaction mixture is then purified through crystallization or chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
9-Methoxy-7-oxo-7H-furo[3,2-g]chromene-4-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The methoxy and sulfonic acid groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of catalysts.
Major Products Formed
The major products formed from these reactions include various derivatives with modified functional groups, which can be used for further chemical synthesis or research applications.
Wissenschaftliche Forschungsanwendungen
9-Methoxy-7-oxo-7H-furo[3,2-g]chromene-4-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of certain diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 9-Methoxy-7-oxo-7H-furo[3,2-g]chromene-4-sulfonic acid involves its interaction with specific molecular targets and pathways. The compound’s sulfonic acid group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. Additionally, the methoxy and ketone groups may contribute to its overall biological activity by affecting cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Methoxypsoralen: A precursor in the synthesis of 9-Methoxy-7-oxo-7H-furo[3,2-g]chromene-4-sulfonic acid.
7H-Furo[3,2-g]chromene-4-sulfonic acid: A structurally similar compound without the methoxy group.
Uniqueness
9-Methoxy-7-oxo-7H-furo[3,2-g]chromene-4-sulfonic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and reactivity, while the sulfonic acid group provides strong acidic properties and potential for forming stable salts .
Eigenschaften
CAS-Nummer |
7471-74-1 |
|---|---|
Molekularformel |
C12H8O7S |
Molekulargewicht |
296.25 g/mol |
IUPAC-Name |
9-methoxy-7-oxofuro[3,2-g]chromene-4-sulfonic acid |
InChI |
InChI=1S/C12H8O7S/c1-17-11-9-7(4-5-18-9)12(20(14,15)16)6-2-3-8(13)19-10(6)11/h2-5H,1H3,(H,14,15,16) |
InChI-Schlüssel |
BAVIZULIKJVHFO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C2C(=C(C3=C1OC(=O)C=C3)S(=O)(=O)O)C=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


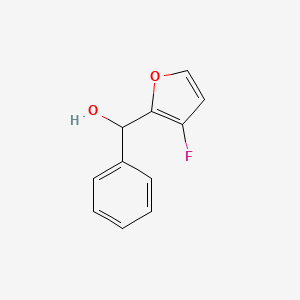
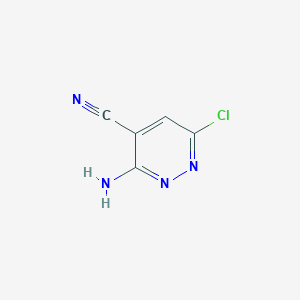
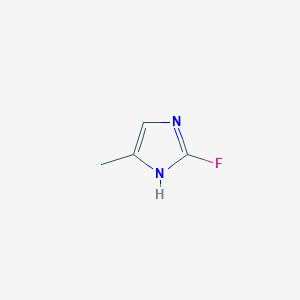
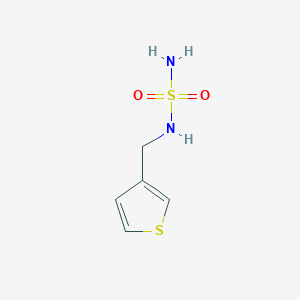
![3-Fluoro-4-(6-oxo-5-azaspiro[2.5]oct-5-yl)benzonitrile](/img/structure/B11767794.png)
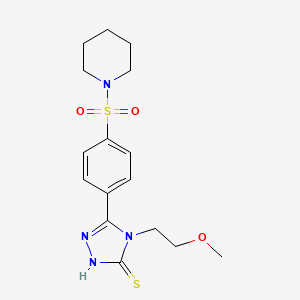
![3-Fluoro-3',4'-dimethoxy-[1,1'-biphenyl]-2-amine](/img/structure/B11767805.png)
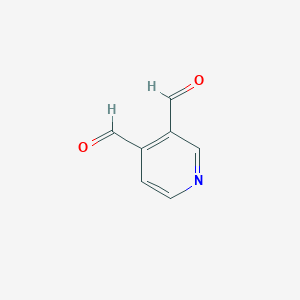
![3-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-1-amine](/img/structure/B11767825.png)
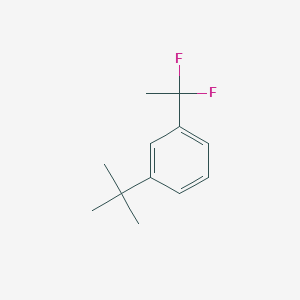
![N-(2-Azabicyclo[2.2.1]heptan-5-yl)imidazo[1,5-a]pyrazine-6-carboxamide](/img/structure/B11767834.png)
![5-Ethyl-2,6-dimethylthieno[2,3-d]pyrimidine-4-thiol](/img/structure/B11767841.png)
